molecular formula C16H19N3NaO5S B1663523 Amoxicillin sodium CAS No. 34642-77-8

Amoxicillin sodium

Katalognummer: B1663523
CAS-Nummer: 34642-77-8
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: MAOIJBVJXINZLX-YWUHCJSESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Amoxicillin-Natrium wird durch einen mehrstufigen Prozess synthetisiert, der die Fermentation von Zuckerrohrsaft zur Herstellung von Penicillin G umfasst, das dann chemisch modifiziert wird, um 6-Aminopenicillansäure (6-APA) zu bilden. Die 6-APA wird dann weiter mit p-Hydroxyphenylglycin umgesetzt, um Amoxicillin zu erzeugen . Im letzten Schritt wird Amoxicillin durch Reaktion mit Natriumhydroxid in seine Natriumsalzform umgewandelt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Amoxicillin-Natrium umfasst großtechnische Fermentationsprozesse zur Herstellung von Penicillin G, gefolgt von chemischen Syntheseschritten zur Umwandlung in Amoxicillin. Das Verfahren ist so konzipiert, dass es kostengünstig und umweltfreundlich ist, wodurch der Bedarf an Zwischenreinigungs- und Kristallisationsschritten minimiert wird .

Analyse Chemischer Reaktionen

Reaktionstypen: Amoxicillin-Natrium durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Wichtigste gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Dosage Forms

Amoxicillin sodium is characterized by its rapid absorption and distribution in the body. Studies have demonstrated that after intramuscular administration, peak plasma concentrations are achieved within 1.5 to 3 hours, depending on the dosage (40 mg/kg or 80 mg/kg) . The pharmacokinetic profile shows a linear relationship between dosage and plasma concentration, indicating predictable behavior across different doses.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue at 40 mg/kgValue at 80 mg/kg
Cmax (μg/mL)62.6487.61
Tmax (h)1.593.02
AUC0-t (h·μg/mL)Not specifiedNot specified
Half-life (h)Not specifiedNot specified

Treatment of Bacterial Infections

This compound is primarily used to treat infections caused by susceptible bacteria, including:

  • Respiratory Tract Infections : Effective against Streptococcus pneumoniae and Haemophilus influenzae.
  • Urinary Tract Infections : Commonly prescribed for uncomplicated UTIs.
  • Skin and Soft Tissue Infections : Utilized in managing infections caused by Staphylococcus aureus.

In clinical settings, this compound has shown significant efficacy in reducing mortality rates associated with bacterial infections. For instance, in trials involving olive flounder infected with Streptococcus iniae, treatment with this compound resulted in a cumulative mortality rate reduction from 35.2% in controls to as low as 4.8% at higher dosages .

Veterinary Medicine

In veterinary applications, this compound is extensively used for treating infections in fish and livestock. A notable study indicated that a single intramuscular dose of this compound significantly reduced the mortality rate due to streptococcosis in olive flounder . The pharmacokinetics observed in fish showed rapid absorption and prolonged action, making it an effective treatment option.

Antibiotic Resistance Considerations

The emergence of antibiotic-resistant strains poses a significant challenge in clinical practice. This compound is often included in susceptibility testing panels to monitor resistance patterns among bacterial populations . Efforts to combat antibiotic resistance include:

  • Combination Therapy : Using this compound with other antibiotics like clavulanate to enhance efficacy against resistant strains.
  • Guidelines for Use : Establishing protocols for appropriate prescribing to minimize resistance development.

Efficacy Against Streptococcus spp.

A comprehensive study highlighted the effectiveness of this compound against Streptococcus spp., demonstrating significant reductions in infection rates when administered at therapeutic doses . The study emphasized the importance of maintaining adequate drug concentrations above the minimum inhibitory concentration (MIC) for effective bacterial eradication.

Pharmacokinetic Studies in Fish

Research conducted on olive flounder revealed that this compound exhibited a favorable pharmacokinetic profile, with studies showing a clear dose-response relationship and sufficient duration above MIC levels necessary for effective treatment . This research underscores the potential of this compound not only in human medicine but also as a critical agent in aquaculture.

Wirkmechanismus

Amoxicillin sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of cross-links in the bacterial cell wall, leading to cell lysis and death . The primary molecular targets are PBPs, which are essential for bacterial cell wall biosynthesis .

Biologische Aktivität

Amoxicillin sodium is a sodium salt form of amoxicillin, a broad-spectrum, semisynthetic aminopenicillin antibiotic. It exhibits significant bactericidal activity against a variety of gram-positive and some gram-negative bacteria. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, effects on gut microbiota, and clinical implications based on diverse research findings.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, leading to the disruption of peptidoglycan cross-linking. This results in cell lysis and death, making it effective against various bacterial strains.

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on the route of administration. A study investigating rectal bioavailability in rabbits found that this compound delivered via SNA 15 suppositories demonstrated nearly complete absorption (bioavailability close to 100%) compared to PEG suppositories, which showed a maximum bioavailability of 77.3% at higher doses .

Formulation Bioavailability (%) Mean Dissolution Time (MDT) Tissue Irritation
SNA 15 Suppositories~100RapidMinimal
PEG Suppositories59-77.3SlowerModerate

Case Studies and Research Findings

  • Impact on Gut Microbiota : A study examined the effects of amoxicillin treatment in mice fed a high-salt diet (HSD). The results indicated that amoxicillin significantly altered the gut microbiota composition and restored biochemical markers related to metabolic syndrome. Specifically, it reduced blood glucose levels and improved overall metabolic health .
    • Biochemical Parameters :
      • Blood glucose: Decreased significantly with amoxicillin treatment.
      • Creatinine levels: Reduced towards normal ranges.
      • Urea levels: Increased significantly in treated mice compared to untreated controls.
  • Antimicrobial Activity : this compound has been shown to be effective against various pathogens. A study reported its activity against clinical isolates, demonstrating inhibition levels comparable to penicillin G for gram-positive organisms such as Streptococcus pneumoniae and Haemophilus influenzae at concentrations as low as 0.05 µg/ml .
  • Adverse Effects : While generally well-tolerated, this compound can cause adverse reactions such as leucopenia in some patients, particularly when combined with clavulanate potassium . This highlights the importance of monitoring blood parameters in patients receiving this antibiotic.

Eigenschaften

CAS-Nummer

34642-77-8

Molekularformel

C16H19N3NaO5S

Molekulargewicht

388.4 g/mol

IUPAC-Name

sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/t9-,10-,11+,14-;/m1./s1

InChI-Schlüssel

MAOIJBVJXINZLX-YWUHCJSESA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+]

Isomerische SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.[Na]

Kanonische SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.[Na]

Key on ui other cas no.

34642-77-8

Piktogramme

Irritant; Health Hazard

Verwandte CAS-Nummern

26787-78-0 (Parent)

Synonyme

Actimoxi
Amoxicillin
Amoxicillin Anhydrous
Amoxicillin monopotassium salt
Amoxicillin monosodium salt
Amoxicillin Sodium
Amoxicillin trihydrate
Amoxicillin, (R*)-isomer
Amoxicilline
Amoxil
Amoxycillin
BRL 2333
BRL-2333
BRL2333
Clamoxyl
Clamoxyl G.A.
Clamoxyl parenteral
Hydroxyampicillin
Penamox
Polymox
Trimox
Wymox

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amoxicillin sodium
Reactant of Route 2
Amoxicillin sodium
Reactant of Route 3
Reactant of Route 3
Amoxicillin sodium
Reactant of Route 4
Amoxicillin sodium
Reactant of Route 5
Amoxicillin sodium
Reactant of Route 6
Amoxicillin sodium
Customer
Q & A

Q1: How does Amoxicillin Sodium exert its antibacterial effect?

A1: this compound, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , , ] This binding prevents the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell lysis and bacterial death. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C16H18N3NaO5S, and its molecular weight is 387.39 g/mol. [, , ]

Q3: Is there spectroscopic data available for this compound?

A3: Several analytical methods are employed to characterize and quantify this compound, including High-Performance Liquid Chromatography (HPLC) [, , , , ], Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) [], and ultraviolet spectrophotometry. [] These techniques provide data on the compound's spectroscopic properties, aiding in its identification and quantification.

Q4: How does freezing affect the stability of this compound in aqueous solutions?

A5: The stability of this compound in aqueous solutions is significantly impacted by freezing. While refrigeration (between 0°C and -7°C) can accelerate degradation, freezing below -30°C substantially improves stability. [] This emphasizes the importance of careful temperature control during storage and handling of this compound solutions.

Q5: What is the bioavailability of this compound in pigs after different routes of administration?

A6: this compound exhibits good bioavailability in pigs after intramuscular and oral administration. [] Interestingly, a long-acting formulation of this compound demonstrated a significantly longer elimination half-life compared to the conventional formulation after intramuscular administration, suggesting potential benefits for extended therapeutic coverage. []

Q6: How do the pharmacokinetics of this compound differ in olive flounder after different doses?

A7: In olive flounder, this compound displays dose-proportional pharmacokinetics after intramuscular administration. [] Both low (12.5 mg/kg) and high (125 mg/kg) doses result in rapid absorption and a prolonged action, indicated by the terminal half-life and mean residence time. []

Q7: What is the efficacy of this compound against streptococcosis in olive flounder?

A8: this compound has demonstrated efficacy against Streptococcus iniae and Streptococcus parauberis infections in olive flounder. [, ] A single intramuscular injection significantly reduced cumulative mortality rates in both experimental and field settings. [] Further investigation into its pharmacokinetic-pharmacodynamic (PK/PD) relationship suggests that this compound achieves favorable PK/PD indices against these pathogens, supporting its use for treating streptococcosis in olive flounder. [, ]

Q8: Does this compound, when combined with tylosin tartrate, impact the mutant selection window of Streptococcus suis?

A9: Research shows that the combination of this compound and tylosin tartrate effectively narrows the mutant selection window (MSW) of Streptococcus suis in vitro. [] This suggests that combining these antibiotics could potentially reduce the risk of drug resistance development compared to single-drug treatments. []

Q9: What are the known mechanisms of resistance to this compound?

A10: The primary mechanism of resistance to this compound involves the production of β-lactamases by bacteria. [, ] These enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive. [, ] Another mechanism involves alterations in the penicillin-binding proteins (PBPs), reducing the binding affinity of this compound and decreasing its effectiveness. []

Q10: What strategies are employed to enhance the stability of this compound and clavulanate potassium for injection?

A11: Several strategies are used to improve the stability of this compound and clavulanate potassium for injection. These include optimizing the pH value of the formulation using pH-regulating agents, [, , ] incorporating stabilizers like Vitamin C, proline, and nicotinamide, [] and utilizing chitosan nanoparticles as drug carriers and freeze-drying skeleton agents. []

Q11: How is the content of this compound and clavulanate potassium for injection determined?

A12: High-Performance Liquid Chromatography (HPLC) is commonly used to determine the content of this compound and clavulanate potassium for injection. [, ] This method provides accurate and precise quantification of both compounds, ensuring the quality and consistency of the pharmaceutical formulation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.